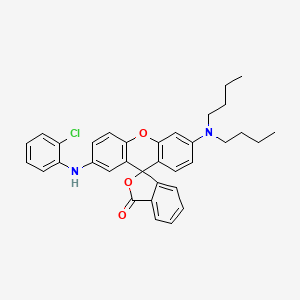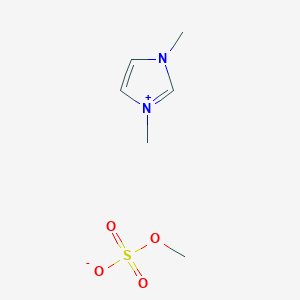
1,3-Dimethylimidazolium methylsulfate
Overview
Description
1,3-Dimethylimidazolium methylsulfate (DMM) is an organic compound that is widely used in scientific research and lab experiments. It is a quaternary ammonium salt with a molecular formula of C4H9N2O2S. DMM has a wide array of applications in the fields of organic chemistry, biochemistry, and pharmaceuticals. It is an important tool for the development of new drugs and other compounds, as well as for the study of biochemical processes.
Scientific Research Applications
1. Physicochemical Properties Research
- Application Summary: This research focuses on the volumetric, transport, thermodynamic, and other properties of 1,3-dimethylimidazolium methylsulfate mixtures .
- Methods & Procedures: The study involves a tabular compilation of these properties. The process is experimental and the keywords may be updated as the learning algorithm improves .
- Results & Outcomes: The study provides a comprehensive set of data on the properties of 1,3-dimethylimidazolium methylsulfate, which can be useful for further research and applications .
2. Physical Properties Analysis
- Application Summary: This paper reports on the synthesis of the ionic liquid 1,3-dimethylimidazolium methyl sulfate .
- Methods & Procedures: Experimental densities, speed of sounds, and refractive indices were determined from (283.15 to 343.15) K. Dynamic viscosities were measured from (293.15 to 343.15) K. Surface tensions were measured from (288.15 to 313.15) K .
- Results & Outcomes: The coefficient of thermal expansion and molecular volume of [MMIM] [MeSO 4] were calculated from experimental values of density .
3. Liquid-Liquid Equilibria Research
- Application Summary: This research focuses on the liquid-liquid equilibria in binary mixtures that contain a room-temperature ionic liquid and an organic solvent .
- Methods & Procedures: The study involves measuring the liquid-liquid equilibria in binary mixtures at normal pressure by a dynamic method from 270 K to the boiling point of the solvent .
- Results & Outcomes: The solubilities of 1,3-dimethylimidazolium methylsulfate in alkanes, cycloalkanes, and aromatic hydrocarbons decrease with an increase of the molecular weight of the solvent .
4. Solubility and Excess Molar Properties Research
- Application Summary: This research focuses on the solubility and excess molar properties of 1,3-Dimethylimidazolium Methylsulfate with n-Alkanes and Alcohols .
- Methods & Procedures: The study involves determining densities and excess molar volumes for 1,3-dimethylimidazolium methylsulfate solutions with an alcohol (methanol, ethanol, or 1-butanol) and with water at 298.15 K and atmospheric pressure .
- Results & Outcomes: The systems exhibit very negative or positive molar excess volumes and negative or positive excess molar enthalpies .
5. Pharmaceutical Intermediate
- Application Summary: 1,3-Dimethylimidazolium methylsulfate is used as an intermediate in the production of pharmaceuticals .
- Methods & Procedures: The specific methods and procedures would depend on the particular pharmaceutical product being synthesized. Typically, it involves chemical reactions under controlled conditions .
- Results & Outcomes: The outcome is the production of pharmaceutical products. The specific results, including any quantitative data or statistical analyses, would depend on the particular pharmaceutical product being synthesized .
6. Solvent in Organic Synthesis
- Application Summary: 1,3-Dimethylimidazolium methylsulfate can be used as a solvent in organic synthesis .
- Methods & Procedures: The ionic liquid can be used as a reaction medium for various organic reactions, such as condensation, substitution, and elimination reactions .
- Results & Outcomes: The use of 1,3-Dimethylimidazolium methylsulfate as a solvent can enhance reaction rates, improve product yields, and allow for easier product isolation .
properties
IUPAC Name |
1,3-dimethylimidazol-1-ium;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2.CH4O4S/c1-6-3-4-7(2)5-6;1-5-6(2,3)4/h3-5H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKQGMYCUGJNIJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=C1)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477068 | |
| Record name | 1,3-DIMETHYLIMIDAZOLIUM METHYLSULFATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylimidazolium methylsulfate | |
CAS RN |
97345-90-9 | |
| Record name | 1,3-DIMETHYLIMIDAZOLIUM METHYLSULFATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethylimidazolium Methyl Sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



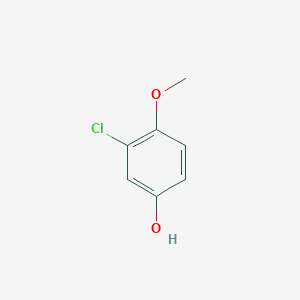







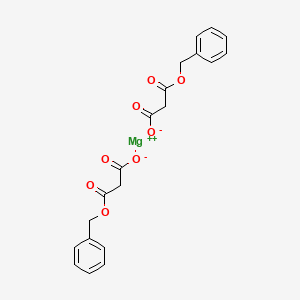
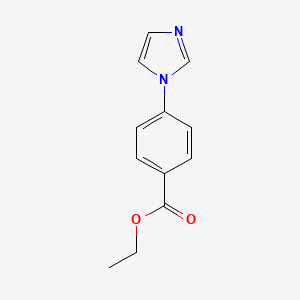
![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590046.png)


